molecular formula C12H10Cl3N3O3S B2682157 2-Chloro-4-(3-pyridin-4-yl-ureido)-benzenesulfonylchloride hydrochloride CAS No. 820245-47-4

2-Chloro-4-(3-pyridin-4-yl-ureido)-benzenesulfonylchloride hydrochloride

Cat. No.: B2682157
CAS No.: 820245-47-4
M. Wt: 382.64
InChI Key: HMWFJYIVFXULRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-pyridin-4-yl-ureido)-benzenesulfonylchloride hydrochloride typically involves the reaction of 2-chloro-4-nitrobenzenesulfonyl chloride with 3-pyridin-4-yl-urea under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-pyridin-4-yl-ureido)-benzenesulfonylchloride hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding sulfonic acids and amines.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

    Acids and Bases: Used in hydrolysis reactions to break down the compound into simpler molecules.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: Sulfonic acids and amines are the primary products of hydrolysis reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-pyridin-4-yl-ureido)-benzenesulfonylchloride hydrochloride involves its ability to interact with specific molecular targets, such as proteins. The compound can form covalent bonds with amino acid residues, leading to modifications that can be studied to understand protein function and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrobenzenesulfonyl chloride
  • 3-Pyridin-4-yl-urea

Uniqueness

2-Chloro-4-(3-pyridin-4-yl-ureido)-benzenesulfonylchloride hydrochloride is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. This makes it a valuable tool in proteomics research and distinguishes it from other similar compounds .

Properties

IUPAC Name

2-chloro-4-(pyridin-4-ylcarbamoylamino)benzenesulfonyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3S.ClH/c13-10-7-9(1-2-11(10)21(14,19)20)17-12(18)16-8-3-5-15-6-4-8;/h1-7H,(H2,15,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWFJYIVFXULRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC=NC=C2)Cl)S(=O)(=O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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